3-(phenylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(phenylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide is a complex organic compound that features a combination of phenylthio, thiazolyl, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a haloketone under acidic conditions.
Piperidine Derivative Synthesis: The thiazole ring is then reacted with a piperidine derivative, often through nucleophilic substitution.
Coupling with Phenylthio Group: The final step involves coupling the piperidine-thiazole intermediate with a phenylthio group, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
3-(phenylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The thiazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
3-(phenylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-(phenylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and piperidine rings are often involved in binding interactions, while the phenylthio group can influence the compound’s overall pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
- 3-(phenylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide
- 3-(phenylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)butanamide
Uniqueness
3-(phenylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylthio group, in particular, can significantly alter its reactivity and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
3-phenylsulfanyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS2/c21-16(8-12-22-15-4-2-1-3-5-15)19-14-6-10-20(11-7-14)17-18-9-13-23-17/h1-5,9,13-14H,6-8,10-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOXKBRWBAQFKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCSC2=CC=CC=C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.